1-(Imidazo[1,2-a]pyridin-2-ylmethyl)-1h-1,2,4-triazole-3-carbonitrile
Description
1-(Imidazo[1,2-a]pyridin-2-ylmethyl)-1H-1,2,4-triazole-3-carbonitrile is a heterocyclic compound featuring a fused imidazo[1,2-a]pyridine core linked via a methyl group to a 1,2,4-triazole-3-carbonitrile moiety. This structure combines two pharmacologically significant scaffolds: imidazo[1,2-a]pyridines are known for their role in medicinal chemistry (e.g., antiviral, anticancer, and CNS-targeting agents), while 1,2,4-triazole-3-carbonitriles often contribute to enhanced binding affinity and metabolic stability .
Properties
Molecular Formula |
C11H8N6 |
|---|---|
Molecular Weight |
224.22 g/mol |
IUPAC Name |
1-(imidazo[1,2-a]pyridin-2-ylmethyl)-1,2,4-triazole-3-carbonitrile |
InChI |
InChI=1S/C11H8N6/c12-5-10-13-8-17(15-10)7-9-6-16-4-2-1-3-11(16)14-9/h1-4,6,8H,7H2 |
InChI Key |
ZWVQGGRGNGRKJU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)CN3C=NC(=N3)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Imidazo[1,2-a]pyridin-2-ylmethyl)-1h-1,2,4-triazole-3-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with a suitable aldehyde and an isonitrile in the presence of a catalyst. This multicomponent reaction can be carried out under mild conditions, often using a copper(I) catalyst and an oxidizing agent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-(Imidazo[1,2-a]pyridin-2-ylmethyl)-1h-1,2,4-triazole-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the triazole ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in an alcohol solvent.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the triazole ring.
Scientific Research Applications
1-(Imidazo[1,2-a]pyridin-2-ylmethyl)-1h-1,2,4-triazole-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals
Mechanism of Action
The mechanism of action of 1-(Imidazo[1,2-a]pyridin-2-ylmethyl)-1h-1,2,4-triazole-3-carbonitrile involves its interaction with specific molecular targets. This compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific biological context, but it often involves inhibition of key enzymes or interference with signal transduction pathways .
Comparison with Similar Compounds
Comparison Highlights :
- Substituent Effects : The target compound’s triazole-3-carbonitrile group differs from analogs with chlorophenyl or benzonitrile substituents. The carbonitrile group may enhance polarity and hydrogen-bonding capacity compared to halogenated or aromatic substituents .
- Synthetic Efficiency : Yields for analogs range from 78% to 92%, suggesting that the target compound’s synthesis (if similar) is likely efficient. However, the absence of direct yield data for the target compound limits quantitative comparison .
Key Differences :
- The target compound’s synthesis may require specialized coupling reagents, whereas CuAAC (used for analogs) is a robust, click-chemistry approach .
Functional Group Variations in Related Compounds
- Piperidine/Triazole Derivatives () : 1-(Piperidin-4-yl)-1H-1,2,4-triazole-3-carbonitrile lacks the imidazo[1,2-a]pyridine moiety but shares the triazole-3-carbonitrile group. The piperidine substituent may improve solubility compared to the target’s aromatic core .
- Pyrido[1,2-a]benzimidazoles (–5) : These feature fused benzimidazole-pyridine cores with carbonitrile groups. Their larger molecular weights (e.g., 342.8–476.3 g/mol) suggest reduced bioavailability compared to the target compound .
Table 2: Functional Group Impact on Properties
Pharmacological Considerations
While bioactivity data for the target compound is unavailable, analogs in demonstrate CAR agonist activity. Key observations:
Biological Activity
The compound 1-(Imidazo[1,2-a]pyridin-2-ylmethyl)-1H-1,2,4-triazole-3-carbonitrile is a novel heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications of this compound, drawing from various research studies.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of imidazo[1,2-a]pyridine derivatives with triazole and carbonitrile moieties. Research indicates that the introduction of different substituents on the imidazo and triazole rings can significantly influence the biological properties of the resulting compounds .
Antimicrobial Activity
Studies have demonstrated that imidazo[1,2-a]pyridine derivatives exhibit potent antimicrobial properties. For instance, a series of synthesized derivatives showed significant activity against various Gram-positive and Gram-negative bacteria as well as Mycobacterium species . The presence of the triazole moiety enhances the antibacterial efficacy of these compounds.
Anticancer Properties
The anticancer potential of imidazo[1,2-a]pyridine derivatives has been extensively studied. Research indicates that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The SAR analysis suggests that specific substitutions on the imidazo and triazole rings are crucial for enhancing cytotoxic activity against cancer cell lines .
Antifungal and Antiviral Activities
In addition to antibacterial and anticancer effects, imidazo[1,2-a]pyridine derivatives have shown antifungal and antiviral activities. The mechanisms involve interference with fungal cell wall synthesis and inhibition of viral replication processes .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications on the imidazo and triazole rings can lead to variations in biological activity. For example:
- Substituent Effects: Electron-donating groups on the aromatic ring enhance antimicrobial potency.
- Ring Variability: Different substitutions on the triazole ring can modulate anticancer activity .
Case Study 1: Anticancer Activity
A recent study evaluated a series of imidazo[1,2-a]pyridine derivatives for their anticancer activity against human cancer cell lines. The findings indicated that certain derivatives exhibited IC50 values lower than standard chemotherapeutic agents like doxorubicin, highlighting their potential as effective anticancer agents .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial efficacy of synthesized imidazo[1,2-a]pyridine derivatives against resistant bacterial strains. The results showed that several compounds possessed minimum inhibitory concentrations (MICs) comparable to or lower than existing antibiotics .
Q & A
Basic Research Questions
Q. What are the most efficient synthetic routes for 1-(Imidazo[1,2-a]pyridin-2-ylmethyl)-1H-1,2,4-triazole-3-carbonitrile?
- Methodological Answer : A one-pot multicomponent reaction is widely used, combining precursors like heterocyclic ketene aminals with aromatic aldehydes and nitriles. For example, 2-(nitromethylene)-2,3-dihydro-1H-benzo[d]imidazole can react with malononitrile and aldehydes to yield structurally related imidazo[1,2-a]pyridine derivatives . This method avoids tedious purification, as products often precipitate in high purity.
Q. How should researchers characterize this compound and validate its structure?
- Methodological Answer : Use a combination of spectroscopic techniques:
- IR Spectroscopy : Identify nitrile (C≡N) stretches (~2200 cm⁻¹) and triazole/imine functionalities.
- NMR (¹H/¹³C) : Confirm substitution patterns (e.g., imidazo-pyridine methylene protons at δ 4.5–5.5 ppm).
- TOF-MS : Validate molecular weight and fragmentation patterns .
- X-ray crystallography (if single crystals are obtained) provides definitive structural confirmation .
Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?
- Methodological Answer : Prioritize in vitro assays for cytotoxicity (e.g., MTT assay) and target-specific activity (e.g., enzyme inhibition). For antiulcer agents, use rat gastric fistula models to assess antisecretory activity and ethanol/HCl-induced ulcer models for cytoprotective evaluation . Note that some derivatives may lack antisecretory effects but show cytoprotective properties comparable to SCH-28080 .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) optimize the synthesis or predict reactivity?
- Methodological Answer : Density Functional Theory (DFT) studies can model transition states in cyclization reactions (e.g., Friedländer synthesis of imidazodipyridines) . Calculate frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in electrophilic substitutions or cycloadditions. Compare computed NMR/IR spectra with experimental data to validate intermediates .
Q. What strategies resolve contradictions in biological activity data across structural analogs?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., electron-withdrawing groups on the triazole ring) and correlate with activity trends.
- Metabolic Stability Assays : Use microsomal stability tests to determine if inactive compounds are rapidly metabolized.
- Off-Target Screening : Employ proteome-wide profiling to identify unintended interactions that may mask or enhance primary activity .
Q. How can selective functionalization (e.g., C–H activation) be achieved on the imidazo[1,2-a]pyridine core?
- Methodological Answer :
- Friedel-Crafts Acylation : Use AlCl₃ or FeCl₃ as Lewis acids to acetylate the C-3 position selectively .
- Transition Metal Catalysis : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl/heteroaryl substitutions at the pyridine ring .
- Photoredox Catalysis : Enable radical-based functionalization of electron-deficient positions .
Q. What are the challenges in scaling up synthesis while maintaining purity?
- Methodological Answer :
- Solvent Optimization : Replace volatile solvents (e.g., DMF) with greener alternatives (e.g., cyclopentyl methyl ether) to improve safety and facilitate isolation.
- Flow Chemistry : Implement continuous flow systems to enhance heat/mass transfer in exothermic steps (e.g., nitrile cyclization) .
- In-line Analytics : Use PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
